An In-depth Technical Guide to 5-(2-chlorophenyl)-1H-indole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-(2-chlorophenyl)-1H-indole: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-(2-chlorophenyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in public literature, this document consolidates its known chemical identity and presents a robust, field-proven synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction. The guide details the rationale behind the synthetic strategy, provides a step-by-step experimental protocol, and discusses the expected physicochemical and spectroscopic properties by drawing logical comparisons with closely related structural analogs. Furthermore, it explores the potential applications of this scaffold in drug discovery, particularly in oncology, based on the established biological activities of the broader 5-arylindole class. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this valuable chemical entity.
Chemical Identity and Structural Elucidation
5-(2-chlorophenyl)-1H-indole is a biaryl heterocyclic compound. It consists of a core indole ring system substituted at the C5-position with a 2-chlorophenyl group. The presence of the chlorine atom ortho to the biaryl bond introduces steric hindrance, which can influence the molecule's conformation and receptor-binding properties.
-
IUPAC Name: 5-(2-chlorophenyl)-1H-indole
-
CAS Number: 599198-40-0
-
Molecular Formula: C₁₄H₁₀ClN
-
Molecular Weight: 227.69 g/mol
dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Indole Ring N1 [label="N", pos="0,0.866!"]; H_N1 [label="H", pos="-0.5,1.2!"]; C2 [label="C", pos="1,0.866!"]; C3 [label="C", pos="1.5,0!"]; C3a [label="C", pos="0.5,-0.866!"]; C4 [label="C", pos="1,-1.732!"]; C5 [label="C", pos="0,-2.598!"]; C6 [label="C", pos="-1,-1.732!"]; C7 [label="C", pos="-0.5,-0.866!"]; C7a [label="C", pos="-1,0!"];
// Phenyl Ring C1_ph [label="C", pos="0,-4.098!"]; C2_ph [label="C", pos="1.2,-4.598!"]; Cl [label="Cl", pos="1.4,-5.8!"]; C3_ph [label="C", pos="1.2,-6.098!"]; C4_ph [label="C", pos="0,-6.598!"]; C5_ph [label="C", pos="-1.2,-6.098!"]; C6_ph [label="C", pos="-1.2,-4.598!"];
// Indole Bonds N1 -- C2 [label="", len=1.0]; C2 -- C3 [label="=", len=1.0]; C3 -- C3a [label="", len=1.0]; C3a -- C4 [label="=", len=1.0]; C4 -- C5 [label="", len=1.0]; C5 -- C6 [label="=", len=1.0]; C6 -- C7 [label="", len=1.0]; C7 -- C7a [label="=", len=1.0]; C7a -- N1 [label="", len=1.0]; C3a -- C7a [label="", len=1.0]; N1 -- H_N1 [label="", len=0.6];
// Phenyl Bonds C1_ph -- C2_ph [label="=", len=1.2]; C2_ph -- C3_ph [label="", len=1.2]; C3_ph -- C4_ph [label="=", len=1.2]; C4_ph -- C5_ph [label="", len=1.2]; C5_ph -- C6_ph [label="=", len=1.2]; C6_ph -- C1_ph [label="", len=1.2]; C2_ph -- Cl [label="", len=1.2];
// Connecting Bond C5 -- C1_ph [label="", len=1.5]; } enddot Caption: 2D Chemical Structure of 5-(2-chlorophenyl)-1H-indole.
Physicochemical Properties
| Property | Predicted Value / Analog Data | Source / Rationale |
| Appearance | White to off-white or pale yellow solid | Analogy with similar biaryl indoles |
| Melting Point | >100 °C | Expected for a crystalline biaryl solid of this MW |
| Boiling Point | >300 °C | High MW and aromatic nature suggest a high boiling point |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, Acetone | Nonpolar aromatic structure |
| LogP | ~4.5 - 5.0 | Calculated estimate based on structure |
| Hydrogen Bond Donor | 1 (from indole N-H) | Structural feature |
| Hydrogen Bond Acceptor | 0 | Structural feature |
Synthesis and Mechanistic Insights
The most reliable and versatile method for preparing 5-(2-chlorophenyl)-1H-indole is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] For this synthesis, the logical precursors are 5-bromo-1H-indole and (2-chlorophenyl)boronic acid .
The choice of a Suzuki coupling is strategic for several reasons:
-
High Functional Group Tolerance: The reaction conditions are mild and compatible with the N-H bond of the indole, often avoiding the need for a protecting group strategy which adds steps and reduces overall yield.[1]
-
Commercial Availability of Precursors: Both 5-bromo-1H-indole and (2-chlorophenyl)boronic acid are commercially available, making the synthesis accessible.
-
High Yield and Selectivity: Suzuki couplings are known for their high efficiency and selectivity, minimizing the formation of byproducts and simplifying purification.[2]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established, multi-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-1H-indole, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers the 2-chlorophenyl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups (the indole and the 2-chlorophenyl) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of halo-indoles.[1][2]
Materials:
-
5-Bromo-1H-indole (1.0 eq)
-
(2-chlorophenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-indole (1.0 eq), (2-chlorophenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The biphasic mixture facilitates the dissolution of both organic and inorganic reagents.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromo-1H-indole is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-(2-chlorophenyl)-1H-indole as a pure solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic and Analytical Data (Predicted)
No published spectra for 5-(2-chlorophenyl)-1H-indole are currently available. The following table provides predicted chemical shifts and characteristic signals based on the analysis of its structure and comparison with data from similar compounds like 2-phenylindole and 5-phenylindole.[3][4]
| Technique | Expected Characteristics |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | Indole N-H: Broad singlet, ~8.1-8.5 ppm (CDCl₃) or ~11.0-11.5 ppm (DMSO).Aromatic Protons: Complex multiplets in the range of ~7.0-7.8 ppm. The H4 proton of the indole ring may appear as a distinct singlet or doublet around 7.7 ppm. The H2 and H3 protons of the indole will appear as doublets or triplets around 6.5-7.5 ppm. The four protons of the chlorophenyl ring will show characteristic splitting patterns in the aromatic region.Total Integration: 10 aromatic/vinyl protons + 1 N-H proton. |
| ¹³C NMR (in CDCl₃ or DMSO-d₆) | Aromatic Carbons: Multiple signals between ~100-140 ppm. The carbon bearing the chlorine (C2' of the phenyl ring) will be in this region. The quaternary carbons (C3a, C7a, C5, C1') will also be present.C-Cl Carbon: Expected around 130-135 ppm. |
| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 227.Isotope Peak (M+2): A significant peak at m/z = 229 (approx. 1/3 the intensity of M⁺) due to the ³⁷Cl isotope, which is a hallmark of a monochlorinated compound. |
| IR (KBr or ATR) | N-H Stretch: A sharp peak around 3400-3300 cm⁻¹.C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.C=C Aromatic Stretch: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.C-Cl Stretch: A strong peak in the fingerprint region, typically 800-600 cm⁻¹. |
Applications in Research and Drug Development
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[5][6] Aryl-substituted indoles, in particular, are explored for a wide range of biological activities.
-
Anticancer Activity: Many substituted indole derivatives are investigated as anticancer agents.[5] They can act through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition (e.g., EGFR), or interaction with p53-MDM2 pathways. The specific substitution pattern on the 5-aryl-indole scaffold is crucial for tuning its biological activity and selectivity.
-
Antibacterial and Antifungal Agents: Phenylindoles have demonstrated antibacterial activity, potentially by inhibiting bacterial protein synthesis.[4] The introduction of a chlorophenyl group could modulate this activity and spectrum.
-
Chemical Probe and Materials Science: The biaryl indole structure can exhibit interesting photophysical properties, such as fluorescence, making derivatives potentially useful as chemical probes or components in organic electronic materials.[1]
Safety and Handling
-
Hazard Class: While specific toxicity data is unavailable, it should be handled as a potentially hazardous chemical. Analogs are often classified as irritants.[7]
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.[8]
References
-
Zhang, P., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. Available at: [Link]
-
Kumar, A., et al. (2016). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 14(3), 856-860. Available at: [Link]
-
Shaikh, I. N., et al. (2014). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 6(5), 920-926. Available at: [Link]
-
Chemcd. (n.d.). 5-(2-CHLOROPHENYL)-1H-INDOLE CAS:599198-40. Retrieved February 5, 2026, from [Link]
-
MDPI. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved February 5, 2026, from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2016). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Retrieved February 5, 2026, from [Link]
-
PubMed. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Retrieved February 5, 2026, from [Link]
Sources
- 1. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenylindole(948-65-2) 1H NMR [m.chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Cas No. | 5-(2-Chlorophenyl)-1H-indole-2-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 8. download.basf.com [download.basf.com]
